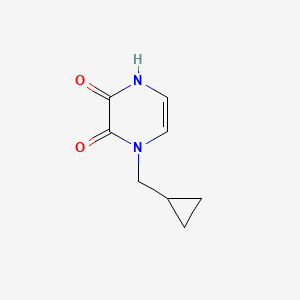
1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione
概要
説明
1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione is an organic compound characterized by a cyclopropylmethyl group attached to a dihydropyrazine-2,3-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylmethyl bromide with a pyrazine derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
化学反応の分析
Types of Reactions
1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the dihydropyrazine ring to a fully saturated pyrazine derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
科学的研究の応用
1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target. The dihydropyrazine-2,3-dione core can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
1-(Cyclopropylmethyl)piperazine: Similar in structure but with a piperazine ring instead of a pyrazine ring.
Cyclopropylmethyl bromide: A precursor used in the synthesis of various cyclopropylmethyl derivatives.
Cyclopropylamine: Contains a cyclopropyl group attached to an amine, used in different synthetic applications.
Uniqueness
1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione is unique due to its combination of a cyclopropylmethyl group and a dihydropyrazine-2,3-dione core. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
生物活性
1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione (CAS: 2098052-49-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various cell lines, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 166.18 g/mol
- Purity : 97% (as per supplier specifications)
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It is known to inhibit specific enzymes and receptors involved in cellular signaling and proliferation.
Enzyme Inhibition
Research indicates that this compound may selectively inhibit certain kinases involved in cancer cell proliferation. For instance, studies have shown that similar pyrazine derivatives can inhibit the PI3K pathway, which is crucial for the survival and growth of cancer cells .
Biological Activity in Cell Lines
The compound has been evaluated for its cytotoxic activity against various cancer cell lines. Below is a summary of findings from relevant studies:
| Cell Line | GI50 Value (µM) | Activity Description |
|---|---|---|
| MCF-7 (Breast Cancer) | >20 | Less potent compared to standard references |
| MDA-MB-468 (TNBC) | 6.57 - 19.9 | Moderate to potent activity; most effective at 6.57 µM |
Case Studies
-
Study on MDA-MB-468 Cell Line :
- A series of derivatives were tested against the MDA-MB-468 cell line, revealing that compounds with specific substituents exhibited GI50 values below 10 µM, indicating significant cytotoxicity. The most potent compound showed a GI50 value of 6.57 µM, suggesting high efficacy in inhibiting tumor growth in triple-negative breast cancer models .
- Comparative Study with Other Compounds :
特性
IUPAC Name |
4-(cyclopropylmethyl)-1H-pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-7-8(12)10(4-3-9-7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRIPFKRPJJREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CNC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















